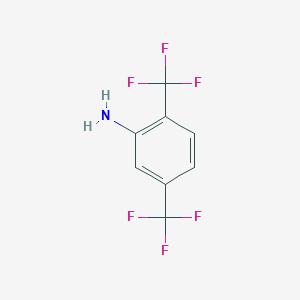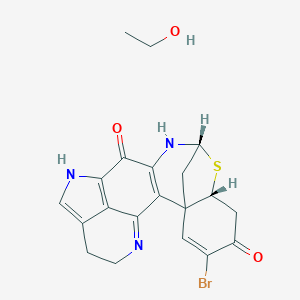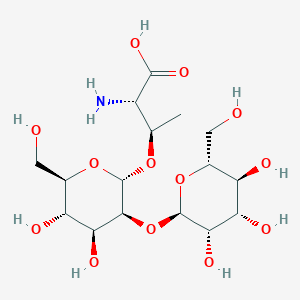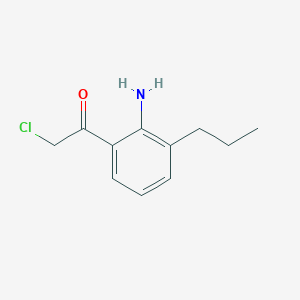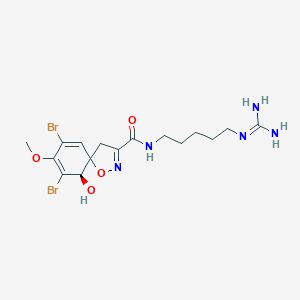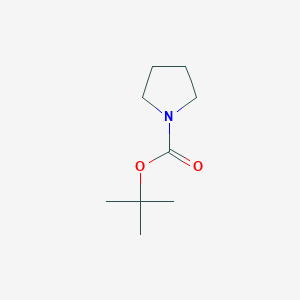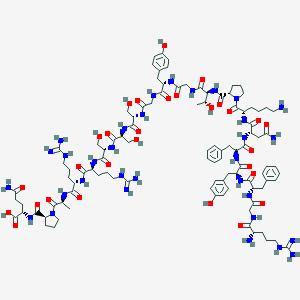
Human insulin-like-growth-factor-I (21-40)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Human insulin-like-growth-factor-I (21-40), also known as IGF-1(21-40), is a peptide fragment of the insulin-like growth factor-1 (IGF-1) hormone. This peptide is a potent activator of the IGF-1 receptor and has been shown to have significant effects on cell growth and differentiation.
作用机制
Human insulin-like-growth-factor-I (21-40)(21-40) acts by binding to the Human insulin-like-growth-factor-I (21-40) receptor, which is a transmembrane receptor tyrosine kinase. This binding activates a signaling cascade that leads to the activation of downstream pathways involved in cell growth and differentiation. Specifically, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
生化和生理效应
Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to have several biochemical and physiological effects. It has been shown to promote the synthesis of extracellular matrix proteins, such as collagen and proteoglycans, as well as enhance the mineralization of bone tissue. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to increase muscle mass and strength, as well as improve insulin sensitivity.
实验室实验的优点和局限性
One advantage of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its potency. It is a highly active peptide that can elicit significant effects at low concentrations. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its cost. SPPS techniques can be expensive, and the peptide itself can be costly to purchase. Additionally, its effects can be cell type-specific, and the optimal concentration and timing of treatment may vary depending on the cell type being studied.
未来方向
There are several future directions for research on Human insulin-like-growth-factor-I (21-40)(21-40). One area of interest is its potential use in tissue engineering and regenerative medicine. It has been shown to enhance the differentiation of various cell types, and its ability to promote the synthesis of extracellular matrix proteins could make it a useful tool for promoting tissue repair and regeneration.
Another area of interest is its potential use in the treatment of age-related diseases. Human insulin-like-growth-factor-I (21-40) levels decline with age, and this decline has been implicated in the development of age-related diseases such as osteoporosis and sarcopenia. Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to promote bone and muscle growth, and its use as a therapeutic agent in these diseases warrants further investigation.
Conclusion
In conclusion, Human insulin-like-growth-factor-I (21-40)(21-40) is a potent peptide fragment of the Human insulin-like-growth-factor-I (21-40) hormone that has significant effects on cell growth and differentiation. It can be synthesized using SPPS techniques and has been widely used in scientific research. Its mechanism of action involves the activation of downstream signaling pathways, and it has several biochemical and physiological effects. While there are advantages and limitations to using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments, there are several future directions for research that warrant further investigation.
合成方法
Human insulin-like-growth-factor-I (21-40)(21-40) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group until the final peptide is cleaved from the resin and deprotected. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).
科学研究应用
Human insulin-like-growth-factor-I (21-40)(21-40) has been widely used in scientific research to study its effects on cell growth and differentiation. It has been shown to promote the proliferation of various cell types, including osteoblasts, chondrocytes, and myoblasts. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to enhance the differentiation of these cells into their respective lineages.
属性
CAS 编号 |
141472-16-4 |
|---|---|
产品名称 |
Human insulin-like-growth-factor-I (21-40) |
分子式 |
C101H150N32O29 |
分子量 |
2276.5 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H150N32O29/c1-53(96(159)132-40-14-24-74(132)93(156)125-65(98(161)162)34-35-76(104)140)118-84(147)62(22-12-38-113-100(108)109)122-85(148)63(23-13-39-114-101(110)111)123-91(154)72(51-135)130-92(155)73(52-136)129-90(153)71(50-134)121-80(144)48-116-83(146)66(44-57-26-30-59(138)31-27-57)119-79(143)49-117-95(158)81(54(2)137)131-94(157)75-25-15-41-133(75)97(160)64(21-9-10-36-102)124-89(152)70(46-77(105)141)128-88(151)68(43-56-18-7-4-8-19-56)127-87(150)69(45-58-28-32-60(139)33-29-58)126-86(149)67(42-55-16-5-3-6-17-55)120-78(142)47-115-82(145)61(103)20-11-37-112-99(106)107/h3-8,16-19,26-33,53-54,61-75,81,134-139H,9-15,20-25,34-52,102-103H2,1-2H3,(H2,104,140)(H2,105,141)(H,115,145)(H,116,146)(H,117,158)(H,118,147)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,154)(H,124,152)(H,125,156)(H,126,149)(H,127,150)(H,128,151)(H,129,153)(H,130,155)(H,131,157)(H,161,162)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t53-,54+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 |
InChI 键 |
LVBYIBLVCGMGRJ-RKKZOARQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |
其他 CAS 编号 |
141472-16-4 |
序列 |
RGFYFNKPTGYGSSSRRAPQ |
同义词 |
human insulin-like-growth-factor-I (21-40) IGF-I (21-40) insulin-like-growth-factor-I (21-40), human |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



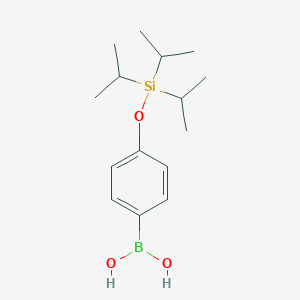
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
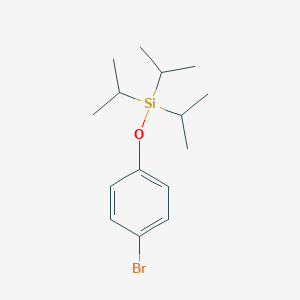
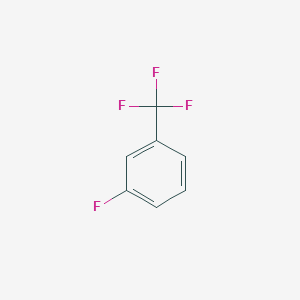
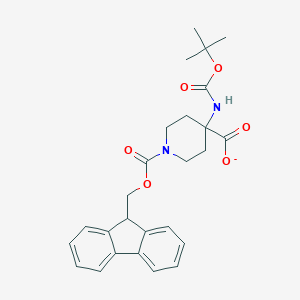

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
